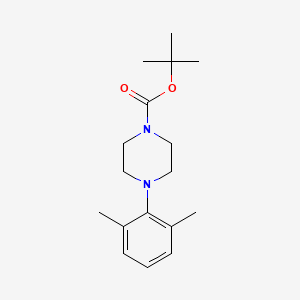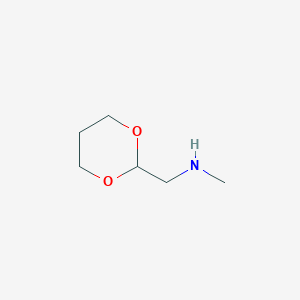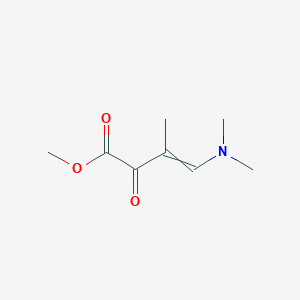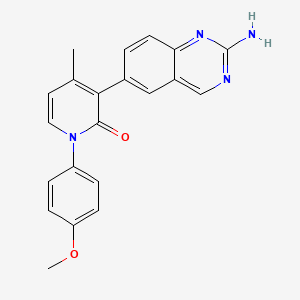![molecular formula C15H14BrN3O2S B13891306 7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13891306.png)
7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of bromine and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
The synthesis of 7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved by reacting 2-aminothiophene with a suitable aldehyde and ammonium acetate under reflux conditions.
Bromination: The thienopyrimidine core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Substitution Reaction: The brominated thienopyrimidine is reacted with 2,4-dimethoxybenzylamine under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a variety of derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
科学研究应用
7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including apoptosis and cell proliferation.
Chemical Biology: It serves as a tool compound to study the function of specific proteins and enzymes in biological systems.
Pharmacology: Research is conducted to explore its pharmacokinetics and pharmacodynamics properties.
作用机制
The mechanism of action of 7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar compounds to 7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine include other thienopyrimidine derivatives, such as:
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: This compound has a similar core structure but different substituents, leading to variations in biological activity.
Thienopyrimidine Derivatives: These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C15H14BrN3O2S |
|---|---|
分子量 |
380.3 g/mol |
IUPAC 名称 |
7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14BrN3O2S/c1-20-10-4-3-9(12(5-10)21-2)6-17-15-14-13(18-8-19-15)11(16)7-22-14/h3-5,7-8H,6H2,1-2H3,(H,17,18,19) |
InChI 键 |
LKRCGOPBYFQLRN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CNC2=NC=NC3=C2SC=C3Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride](/img/structure/B13891227.png)
![3-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13891230.png)
![Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propylcarbamate](/img/structure/B13891233.png)
![2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13891234.png)

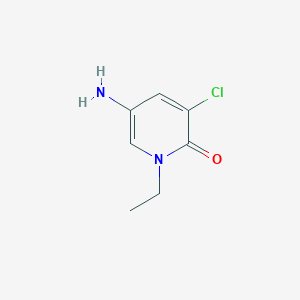

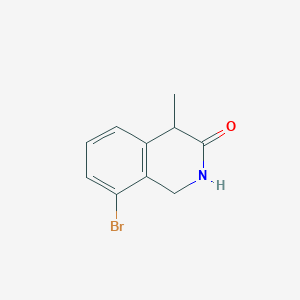
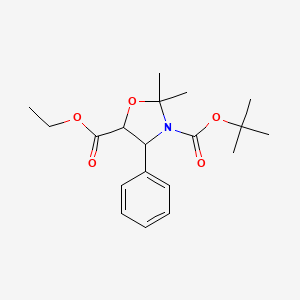
![1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13891268.png)
